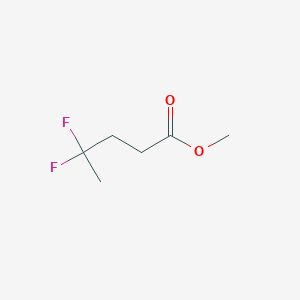
Methyl 4,4-difluoropentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4-difluoropentanoate can be synthesized through various methods. One common approach involves the esterification of 4,4-difluoropentanoic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-difluoropentanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amides or thioesters.
Reduction: The major product is 4,4-difluoropentanol.
Hydrolysis: The major product is 4,4-difluoropentanoic acid.
Scientific Research Applications
Methyl 4,4-difluoropentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4,4-difluoropentanoate depends on its application. In biological systems, the ester group can be hydrolyzed by esterases to release the active 4,4-difluoropentanoic acid . The fluorine atoms can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its activity or stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-4,4-difluoropentanoate: Similar in structure but contains an amino group, which can alter its reactivity and applications.
Ethyl 4,4-difluoropentanoate: An ethyl ester analog with similar properties but different physical characteristics due to the ethyl group.
Uniqueness
Methyl 4,4-difluoropentanoate is unique due to its specific substitution pattern with two fluorine atoms on the fourth carbon. This substitution can significantly influence its chemical reactivity and biological activity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C6H10F2O2 |
|---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
methyl 4,4-difluoropentanoate |
InChI |
InChI=1S/C6H10F2O2/c1-6(7,8)4-3-5(9)10-2/h3-4H2,1-2H3 |
InChI Key |
QNROZPYEXZWTLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7h-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-(methylthio)-7-pentofuranosyl-](/img/structure/B14014875.png)

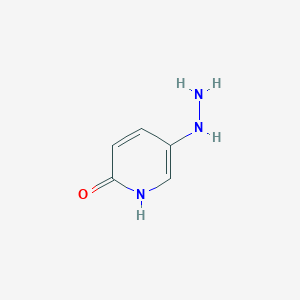
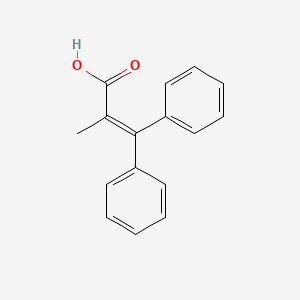
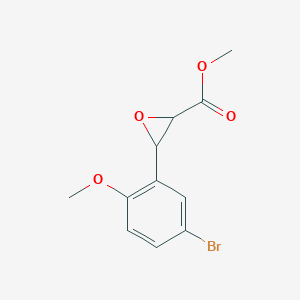
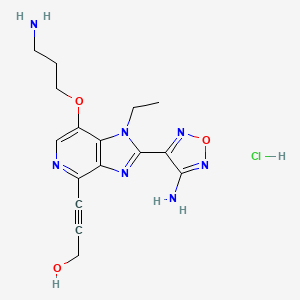
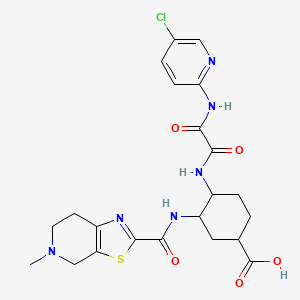
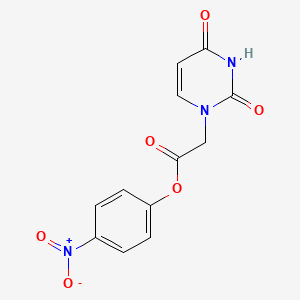
![[4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate](/img/structure/B14014932.png)

![4-[(2-Ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14014944.png)
![5-[(2,2-Dimethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14014953.png)
![4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14014959.png)

